2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Medicinal Chemistry Organic Synthesis Material Science

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS 1487710-75-7) is an aryl sulfonyl chloride building block with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol. It is a corrosive liquid at ambient temperature and is characterized by a 2-ethoxy group and fluorine atoms at the 3 and 5 positions on the benzene ring, which influence its electronic properties and reactivity.

Molecular Formula C8H7ClF2O3S
Molecular Weight 256.65 g/mol
CAS No. 1487710-75-7
Cat. No. B1399983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
CAS1487710-75-7
Molecular FormulaC8H7ClF2O3S
Molecular Weight256.65 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1S(=O)(=O)Cl)F)F
InChIInChI=1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3
InChIKeyMTNBZAHIUWTVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride: Basic Properties and Structural Profile


2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS 1487710-75-7) is an aryl sulfonyl chloride building block with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol [1]. It is a corrosive liquid at ambient temperature and is characterized by a 2-ethoxy group and fluorine atoms at the 3 and 5 positions on the benzene ring, which influence its electronic properties and reactivity .

Sulfonylation building block for CNS-targeted small-molecule libraries and lead optimization in medicinal chemistry.
Electronic and steric profile distinct from non-ethoxylated or non-fluorinated aryl sulfonyl chlorides; supports modulated reactivity in advanced organic synthesis.
Lipophilicity tool (reported XLogP 2.5) to probe membrane permeability and target engagement in research models.
Reagent use only; not for human or veterinary therapeutic applications.

Why Generic Substitution Fails for 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride


In medicinal chemistry and advanced organic synthesis, the specific pattern of substitution on an aryl ring is a primary determinant of molecular recognition, physicochemical properties, and subsequent biological or material performance. Simply substituting 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride with a closely related analog, such as a different difluorobenzenesulfonyl chloride isomer or a non-fluorinated ethoxy derivative, would alter critical parameters like molecular conformation, electronic distribution, and lipophilicity (e.g., XLogP3-AA of 2.5 for the target compound [1]). Such changes can drastically affect target binding, reaction selectivity, or downstream function, making it a non-interchangeable entity despite its apparent similarity to other sulfonyl chlorides.

Target Compound
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
Analog
2-Ethoxybenzenesulfonyl chloride (non-fluorinated)
Electronic distribution and reactivity profile may differ; direct substitution may alter sulfonylation kinetics.
Analog
3,5-Difluorobenzenesulfonyl chloride (des-ethoxy)
Lower lipophilicity (reported XLogP 1.8) may shift target engagement and permeability in biological models.
Isomer
Other difluorobenzenesulfonyl chloride positional isomer
Molecular recognition and conformation-dependent binding may not transfer; requires validation.

2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride: Quantitative Differentiation and Performance Evidence


Physicochemical and Stability Differentiation of 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride

The target compound is a corrosive liquid with a purity of 97% as per a commercial supplier . While no direct comparative stability studies were found, class-level inference from sulfonyl chloride chemistry suggests that the combination of electron-withdrawing fluorine atoms and the electron-donating ethoxy group in the ortho position modulates the electrophilicity of the sulfonyl group. This structural arrangement is expected to provide a different reactivity and stability profile compared to non-fluorinated analogs (e.g., 2-ethoxybenzenesulfonyl chloride) or to 3,5-difluorobenzenesulfonyl chloride, which lacks the ortho-ethoxy group [1].

Physical State and Purity
Class-level inference
Liquid97% purity
Informs handling procedures and initial stoichiometry calculations.
Reactivity profile may differ from non-fluorinated analogs; experimental verification advised.
Medicinal Chemistry Organic Synthesis Material Science

Lipophilicity and ADME Property Modulation via 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride

The target compound has a computed XLogP3-AA value of 2.5 [1]. This provides a quantitative baseline for its lipophilicity. For comparison, the des-ethoxy analog, 3,5-difluorobenzenesulfonyl chloride (CAS 210532-25-5), has a lower computed XLogP3-AA of 1.8 [2]. The increase in lipophilicity (Δ XLogP = +0.7) conferred by the 2-ethoxy group can be a critical design parameter for improving membrane permeability or target engagement in biological systems.

Lipophilicity (XLogP3-AA)
Cross-study comparable
2.5Target Compound
Δ +0.7 vs. 3,5-difluorobenzenesulfonyl chloride (1.8)
Supports selection for research models requiring increased membrane permeability.
Computed property; experimental logP may vary.
Drug Discovery ADME Medicinal Chemistry

Impact of 2-Ethoxy-3,5-difluorophenyl Group on Target Engagement in M1 Muscarinic Receptor Modulators

A patent application (WO2022/02484) describes compounds of formula (I) as positive allosteric modulators (PAMs) of the M1 muscarinic receptor for treating related disorders [1]. One exemplified structure, (6-chloro-5,7-dimethyl-1H,3H-2,4,7a,8-tetraaza-cyclopenta[a]inden-2-yl)-(2-ethoxy-3,5-difluoro-phenyl)-methanone (CAS 1444115-38-1), incorporates a 2-ethoxy-3,5-difluorophenyl group [2]. While no direct potency data is provided for the free sulfonyl chloride, this patent demonstrates that the specific 2-ethoxy-3,5-difluorophenyl motif is a key structural element in a class of CNS-active compounds.

Patent Context for Bioactive Molecules
Supporting evidence
M1 PAM Key Intermediate
Reported as a strategic intermediate for CNS-targeted compound libraries.
Free sulfonyl chloride potency data not provided; evaluate in specific assay context.
Neuroscience Medicinal Chemistry CNS Drug Discovery

Optimal Research Applications for 2-Ethoxy-3,5-difluorobenzenesulfonyl Chloride


Synthesis of CNS-Targeted Small Molecule Libraries for Neuroscience Research

As evidenced by its use in patent applications for M1 muscarinic receptor PAMs [1], 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a strategic building block for generating libraries of sulfonamides and sulfonates. The unique substitution pattern, which contributes to a specific lipophilicity profile (XLogP = 2.5) [2], is valuable for optimizing CNS penetration and target engagement in neurological disorder models.

Fine-Tuning ADME Properties in Lead Optimization Programs

The quantitative lipophilicity difference (Δ XLogP = +0.7) between this compound and its simpler 3,5-difluorinated analog [REFS-2, REFS-3] makes it a precise tool for medicinal chemists. Procurement of this specific reagent is justified when a project requires a measurable increase in logP to improve membrane permeability or modulate metabolic stability without significantly altering the core pharmacophore.

Specialty Reagent for Modulated Reactivity in Advanced Organic Synthesis

Based on class-level knowledge of substituent effects on sulfonyl chloride reactivity [4], the combination of electron-withdrawing fluorine atoms and an electron-donating ortho-ethoxy group is expected to confer a distinct electrophilicity profile compared to simpler aryl sulfonyl chlorides. This reagent is therefore procured for reactions requiring fine control over sulfonylation kinetics or selectivity.

Application
Selection Property
Validation Focus
CNS-Targeted Library Synthesis
Reported lipophilicity and electronic profile
Target engagement and brain penetration in research models
Lead Optimization ADME Tuning
Quantifiable ΔlogP contribution of 2-ethoxy group
Membrane permeability and metabolic stability endpoints
Modulated Sulfonylation Reactivity
Class-level substituent effect on electrophilicity
Reaction kinetics and selectivity in synthetic workflow

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